Cas no 130120-68-2 (6,8-Dichloro-9H-purin-2-amine)

6,8-Dichloro-9H-purin-2-amine is a purine derivative characterized by the presence of chlorine substituents at the 6 and 8 positions and an amine group at the 2-position of the purine scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of modified nucleobases and pharmaceutical agents. Its dichloro-substituted structure enhances reactivity, facilitating selective functionalization for further derivatization. The compound is of interest in medicinal chemistry for its potential role in developing biologically active molecules, including enzyme inhibitors and antiviral agents. High purity and consistent quality are critical for its effective use in research and industrial applications. Proper handling and storage are recommended due to its reactive nature.
6,8-Dichloro-9H-purin-2-amine structure
6,8-Dichloro-9H-purin-2-amine structure
商品名:6,8-Dichloro-9H-purin-2-amine
CAS番号:130120-68-2
MF:C5H3Cl2N5
メガワット:204.016817331314
MDL:MFCD14584487
CID:2136026
PubChem ID:5464677

6,8-Dichloro-9H-purin-2-amine 化学的及び物理的性質

名前と識別子

    • 6,8-dichloro-9H-Purin-2-amine
    • 2-amino-6,8-dichloropurine
    • 6,8-Dichloro-7H-purin-2-ylamine
    • NSC23168
    • TVRLITZXKLOOBY-UHFFFAOYSA-N
    • 6,8-Dichloro-9H-purin-2-ylamine
    • 9H-Purin-2-amine, 6,8-dichloro-
    • SCHEMBL3158626
    • AKOS037645369
    • 130120-68-2
    • NSC-23168
    • AS-60417
    • 6,8-dichloro-7H-purin-2-amine
    • Y11344
    • DB-062727
    • CS-0090426
    • 6,8-Dichloro-9H-purin-2-amine
    • MDL: MFCD14584487
    • インチ: 1S/C5H3Cl2N5/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H3,8,9,10,11,12)
    • InChIKey: TVRLITZXKLOOBY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2=C(N=C(N)N=1)N=C(N2)Cl

計算された属性

  • せいみつぶんしりょう: 202.9765505g/mol
  • どういたいしつりょう: 202.9765505g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.5
  • 疎水性パラメータ計算基準値(XlogP): 1.7

6,8-Dichloro-9H-purin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM363516-1g
6,8-dichloro-7H-purin-2-amine
130120-68-2 95%+
1g
$268 2024-08-02
eNovation Chemicals LLC
Y0998273-1g
6,8-Dichloro-9H-purin-2-amine
130120-68-2 95%
1g
$480 2024-08-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB31550-0.25g
6,8-dichloro-9H-Purin-2-amine
130120-68-2 97%
0.25g
2058.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB31550-0.1g
6,8-dichloro-9H-Purin-2-amine
130120-68-2 97%
0.1g
¥1029 2023-09-15
Ambeed
A929335-1g
6,8-Dichloro-7H-purin-2-ylamine
130120-68-2 98%
1g
$99.0 2025-02-26
Aaron
AR000UQ8-250mg
9H-Purin-2-amine, 6,8-dichloro-
130120-68-2 95%
250mg
$32.00 2025-01-20
Ambeed
A929335-250mg
6,8-Dichloro-7H-purin-2-ylamine
130120-68-2 98%
250mg
$25.0 2025-02-26
A2B Chem LLC
AA38724-100mg
9H-Purin-2-amine, 6,8-dichloro-
130120-68-2 95%
100mg
$11.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1161066-100mg
6,8-Dichloro-9H-purin-2-amine
130120-68-2 96%
100mg
¥128.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1161066-1g
6,8-Dichloro-9H-purin-2-amine
130120-68-2 96%
1g
¥1375.00 2024-08-09

6,8-Dichloro-9H-purin-2-amine 関連文献

6,8-Dichloro-9H-purin-2-amineに関する追加情報

Introduction to 6,8-Dichloro-9H-purin-2-amine (CAS No. 130120-68-2)

6,8-Dichloro-9H-purin-2-amine, with the chemical formula C₅H₃Cl₂N₅, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound belongs to the purine class, a fundamental structure in nucleic acids and various bioactive molecules. Its unique molecular framework, featuring two chlorine substituents at the 6th and 8th positions and an amine group at the 2nd position, makes it a versatile intermediate in synthetic chemistry and drug development.

The CAS No. 130120-68-2 identifier firmly establishes this compound's place in the chemical registry, underscoring its importance in scientific literature and industrial applications. The structural properties of 6,8-Dichloro-9H-purin-2-amine contribute to its reactivity and potential utility in constructing more complex molecules, particularly in the synthesis of nucleoside analogs and kinase inhibitors.

In recent years, there has been a surge in research focusing on purine derivatives due to their broad spectrum of biological activities. 6,8-Dichloro-9H-purin-2-amine has emerged as a key precursor in the development of novel therapeutic agents targeting various diseases. Its role in medicinal chemistry is particularly noteworthy, given its ability to serve as a scaffold for designing molecules with enhanced pharmacological properties.

One of the most compelling aspects of 6,8-Dichloro-9H-purin-2-amine is its application in the synthesis of antiviral and anticancer agents. The chlorine atoms at the 6th and 8th positions provide electrophilic centers that can be selectively modified to introduce additional functional groups, enabling the creation of highly specific inhibitors. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in viral replication or cancer cell proliferation.

Recent advancements in computational chemistry have further highlighted the potential of 6,8-Dichloro-9H-purin-2-amine as a building block for drug discovery. Molecular modeling techniques have been employed to predict how modifications to this core structure can enhance binding affinity to biological targets. These computational insights have guided experimental efforts, leading to the identification of promising lead compounds with improved efficacy and reduced toxicity.

The pharmaceutical industry has also shown interest in 6,8-Dichloro-9H-purin-2-amine due to its potential as an intermediate in large-scale synthesis. Efficient synthetic routes have been developed to produce this compound in high purity, making it accessible for industrial applications. These methods often involve multi-step organic transformations that highlight the compound's adaptability as a synthetic intermediate.

Moreover, the biochemical significance of 6,8-Dichloro-9H-purin-2-amine extends beyond its role as a synthetic precursor. It has been studied for its interactions with enzymes and receptors, providing insights into mechanisms underlying various diseases. For example, research has explored how derivatives of this compound can modulate enzyme activity in pathways relevant to inflammation and metabolic disorders.

The growing body of evidence supporting the utility of 6,8-Dichloro-9H-purin-2-amine has prompted further investigation into its derivatives. Researchers are exploring ways to optimize its pharmacokinetic properties by introducing additional functional groups or altering its electronic distribution. Such modifications aim to enhance drug delivery systems and improve therapeutic outcomes.

In conclusion,6,8-Dichloro-9H-purin-2-aminedemonstrates remarkable potential as a versatile intermediate in pharmaceutical research and drug development. Its unique structural features and broad range of applications make it a valuable asset for scientists working on novel therapeutic agents. As research continues to uncover new possibilities for this compound,6,8-Dichloro-9H-purin-2-aminedevices will undoubtedly play an increasingly important role in addressing complex medical challenges.

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Suzhou Senfeida Chemical Co., Ltd
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